molecular formula C16H17NO3 B13162723 Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate

Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate

Cat. No.: B13162723
M. Wt: 271.31 g/mol
InChI Key: BBEFTHISPJVNDF-UHFFFAOYSA-N
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Description

Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a bicyclic organic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with a formyl (–CHO) substituent at the 3-position and a benzyl carbamate (–O(CO)NHBn) group at the 2-position. This structure combines rigidity from the bicyclic framework with reactive functional groups, making it a valuable intermediate in medicinal chemistry and materials science. The compound is cataloged by Santa Cruz Biotechnology (SCBT) as part of their specialized reagents for research .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-(3-formyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate

InChI

InChI=1S/C16H17NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,9,12-15H,8,10H2,(H,17,19)

InChI Key

BBEFTHISPJVNDF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diels-Alder Based Synthesis

The core of the synthesis involves the Diels-Alder cycloaddition reaction, which is a pivotal step in constructing the bicyclo[2.2.1]heptane skeleton. This reaction typically involves cyclopentadiene as the diene and a suitable dienophile bearing a formyl group, such as aldehyde derivatives or activated unsaturated compounds.

Key Reaction:

Cyclopentadiene + aldehyde derivative → Bicyclic adduct

The aldehyde functionality is introduced either directly via functionalized dienophiles or through subsequent oxidation steps. The Diels-Alder reaction is performed under controlled temperatures, often in inert solvents like dichloromethane, to optimize yield and stereoselectivity.

Functionalization of the Bicyclic Core

Post-cycloaddition, the resulting bicyclic compound undergoes oxidation to introduce the formyl group at the 3-position. Common oxidizing agents include:

The aldehyde thus formed is then protected or further modified to facilitate subsequent carbamate formation.

Carbamate Formation

The carbamate group is introduced via nucleophilic substitution reactions involving carbamoyl chlorides or isocyanates with the amino or hydroxyl groups on the bicyclic scaffold. The typical procedure involves:

  • Activation of the amine or alcohol group on the bicyclic system
  • Reaction with benzyl chloroformate (Cbz-Cl) or analogous reagents under basic conditions (e.g., triethylamine or diisopropylethylamine)

This step yields the benzyl carbamate derivative, which is crucial for subsequent transformations.

Incorporation of the Benzyl Group

The benzyl group is introduced via benzylation reactions, often through nucleophilic substitution with benzyl halides or via catalytic hydrogenation of benzyl-protected intermediates.

Detailed Reaction Scheme and Data Table

Step Reaction Type Reagents & Conditions Purpose Reference/Source
1 Diels-Alder Cycloaddition Cyclopentadiene + aldehyde derivative, solvent: dichloromethane, temperature: -20 to +40°C Construct bicyclic core ,
2 Oxidation PCC or Dess–Martin periodinane Convert cycloadduct to aldehyde
3 Carbamate Formation Benzyl chloroformate, triethylamine, solvent: THF, room temperature Attach carbamate group ,
4 Formylation Reagents: Formaldehyde or formylating agents under controlled conditions Introduce formyl group at position 3
5 Benzylation Benzyl halides or catalytic hydrogenation Attach benzyl group to nitrogen or oxygen ,

Variations and Optimizations in Preparation

Use of Microwave-Assisted Reactions

Recent advances include microwave irradiation to accelerate cycloaddition and oxidation steps, significantly reducing reaction times and improving yields. For example, reactions carried out at 220°C under microwave conditions achieved high conversion rates within 60 minutes, as reported in recent literature.

Catalytic and Protecting Group Strategies

Employing protecting groups such as tert-butoxycarbonyl (Boc) or benzyl groups facilitates selective functionalization, especially during multi-step sequences involving sensitive aldehyde and amine functionalities.

Alternative Synthetic Pathways

Other methods involve the use of alternative starting materials like norbornene derivatives or utilizing retro-Diels–Alder reactions to modify the bicyclic core, as outlined in patent literature.

Summary of Key Research Findings

Finding Significance Source
High-yielding domino reactions for heterocycle synthesis Improves overall efficiency
Microwave irradiation enhances reaction rates and yields Reduces synthesis time
Carbamate protection strategies facilitate selective functionalization Increases purity and yield
Diels-Alder reactions with functionalized dienophiles are central Core step for bicyclic framework

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Functional Groups Key Properties/Applications References
Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate 3-formyl, 2-benzyl carbamate Not explicitly reported Aldehyde, carbamate Research reagent, synthetic intermediate
Benzyl (3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate 3-hydroxymethyl, 2-benzyl carbamate 273.33 Hydroxymethyl, carbamate Discontinued; lab use only
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo, 2-oxa, 5-aza 259.25 (C13H13NO4) Lactone, carbamate Conformational flexibility, crystal packing via C–H⋯O interactions
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate 3-methyl, 2-methyl ester 166.22 Ester Industrial applications (unspecified)

Key Observations :

The carbamate group (present in the target compound and its hydroxymethyl analog) offers stability compared to the ester group in methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate, which is more prone to hydrolysis .

Conformational and Crystallographic Differences :

  • The lactone-containing derivative (benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) exhibits distinct torsion angles (C–O–C–C = 155.5° vs. 178.6° in two conformers), leading to varied crystal packing via C–H⋯O interactions. This contrasts with the target compound’s aldehyde, which may influence solubility or solid-state stability .

Comparison with Bicyclo[1.1.1]pentane Analogs

Table 2: Substituent Effects in Smaller Bicyclic Systems

Compound Name Bicyclo System Substituents Molecular Weight Applications References
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate [1.1.1] 3-formyl, 1-methyl ester Not reported Bioisostere for aromatic rings
tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate [1.1.1] 3-hydroxymethyl, 1-Boc carbamate Not reported Pharmaceutical intermediates

Key Observations :

  • However, [1.1.1] systems are increasingly used as bioisosteres for para-substituted benzene rings, highlighting divergent applications .
  • Substituent Positioning : The 3-formyl group in both systems may exhibit similar reactivity, but steric constraints in [1.1.1] systems could limit accessibility for further derivatization.

Research Implications and Limitations

  • Availability : The hydroxymethyl analog (CAS 1132677-93-0) is discontinued, limiting comparative studies on carbamate derivatives with varying polar groups .
  • Data Gaps : Key parameters like solubility, melting point, and biological activity for the target compound are absent in the evidence, necessitating further experimental characterization.

Biological Activity

Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C16H17NO4C_{16}H_{17}NO_4 with a molecular weight of approximately 287.31 g/mol . The compound features a bicyclic structure that contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or the generation of reactive oxygen species (ROS) .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can disrupt metabolic pathways in target cells. For instance, related compounds have shown urease inhibitory activity, suggesting that this compound might similarly affect urease activity .
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against Helicobacter pylori, indicating potential applications in treating infections .

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the effects of this compound on human tumor cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20ROS generation
A549 (lung cancer)25Enzyme inhibition

These results suggest that this compound exhibits selective cytotoxicity towards cancer cells, with varying potency across different cell lines.

Case Studies and Research Findings

  • Study on Urease Inhibition : A study reported that structurally related compounds effectively inhibited urease activity, which is crucial for the survival of H. pylori in gastric environments. This suggests that this compound could potentially serve as a lead compound for developing new anti-H. pylori agents .
  • Cytotoxicity in Hepatocytes : Research indicated that similar benzyl carbamates were metabolized by liver microsomes, leading to the formation of cytotoxic metabolites that could affect liver cells adversely . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of such compounds.

Q & A

Q. What mechanistic insights explain side-product formation during carbamate synthesis?

  • Methodological Answer : Common side products include hydrolyzed amines (from carbamate cleavage) or dimerized bicyclo adducts. Isotopic labeling (e.g., ¹⁸O) and tandem mass spectrometry (LC-MS/MS) trace reaction pathways. Acid scavengers (e.g., molecular sieves) minimize hydrolysis .

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